molecular formula C17H20N4O2S B7192264 N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B7192264
M. Wt: 344.4 g/mol
InChI Key: NCMMTQHEJUYUJD-UHFFFAOYSA-N
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Description

N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyridine ring, a thiazole ring, and a cyclopentyl group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-14(24-17(19-10)12-6-3-4-7-12)16(23)21-15-13(20-11(2)22)8-5-9-18-15/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,20,22)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMTQHEJUYUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCC2)C(=O)NC3=C(C=CC=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the derivatization of 3-nitropyridines to obtain the desired pyridine derivative . This process can be achieved through a one-pot protocol that combines several reaction steps, including the addition of different reactants at room temperature . The reaction conditions often involve the use of acetic anhydride or tosyl chloride to facilitate the transformation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to achieve higher yields and purity. This can be done by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis process. Additionally, purification techniques like chromatography may be employed to isolate the desired product from reaction mixtures.

Mechanism of Action

The mechanism of action of N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

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